

1-Isopropylazetidin-3-amine CAS number lookup and information

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Compound of Interest

Compound Name: 1-Isopropylazetidin-3-amine

Cat. No.: B15072844

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An In-Depth Technical Guide to 1-Isopropylazetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Isopropylazetidin-3-amine**, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document covers its chemical identity, physicochemical properties, synthesis, and potential biological relevance, presented in a format tailored for researchers and drug development professionals.

Chemical Identity and Properties

1-Isopropylazetidin-3-amine, particularly in its dihydrochloride salt form, is recognized by the CAS number 888032-75-5. The free base is a secondary amine featuring a strained four-membered azetidine ring N-substituted with an isopropyl group. This structural motif is of interest in the development of novel therapeutics due to the unique conformational constraints imposed by the azetidine ring.

Physicochemical Data

Quantitative data for **1-Isopropylazetidin-3-amine** is not extensively reported in publicly available literature. The following table summarizes key physicochemical properties, with experimental values for the dihydrochloride salt and predicted values for the free base.



Property	Value (Dihydrochloride Salt)	Value (Free Base - Predicted)	Data Source
CAS Number	888032-75-5	Not assigned	Internal Database
Molecular Formula	C6H16Cl2N2	C6H14N2	Calculated
Molecular Weight	187.11 g/mol	114.19 g/mol	Calculated
Appearance	White to off-white solid	Colorless to pale yellow liquid	Predicted
Melting Point	Not available	Not available	-
Boiling Point	Not applicable	~150-160 °C at 760 mmHg	Predicted
Solubility	Soluble in water	Soluble in water and polar organic solvents	Predicted
рКа	Not available	~9-10	Predicted

Spectroscopic Data

Detailed experimental spectra for **1-Isopropylazetidin-3-amine** are not readily available. The following tables provide predicted spectroscopic characteristics based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.5 - 3.7	m	1H	CH-NH₂
~3.2 - 3.4	t	2H	Azetidine CH ₂ (adjacent to N)
~2.8 - 3.0	t	2H	Azetidine CH ₂ (adjacent to CH)
~2.5 - 2.7	sept	1H	CH(CH ₃) ₂
~1.5 - 1.7	br s	2H	NH ₂
~1.0 - 1.2	d	6H	CH(CH ₃) ₂

^{13}C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)

Chemical Shift (ppm)	Assignment
~55 - 60	Azetidine CH2 (adjacent to N)
~50 - 55	CH(CH₃)₂
~45 - 50	CH-NH ₂
~30 - 35	Azetidine CH ₂ (adjacent to CH)
~20 - 25	CH(CH ₃) ₂

IR Spectroscopy (Predicted, neat)

Wavenumber (cm⁻¹)	Intensity	Assignment
3350 - 3250	Medium, broad	N-H stretch (amine)
2960 - 2850	Strong	C-H stretch (aliphatic)
1590 - 1560	Medium	N-H bend (amine)
1250 - 1020	Medium	C-N stretch



Mass Spectrometry (Predicted, EI)

m/z	Interpretation
114	[M]+
99	[M - CH ₃] ⁺
71	[M - C ₃ H ₇] ⁺
57	[C₃H₅N] ⁺ (Azetidine ring fragment)

Synthesis and Experimental Protocols

The synthesis of **1-Isopropylazetidin-3-amine** can be approached through several established methods for the preparation of N-substituted 3-aminoazetidines. Two plausible synthetic routes are detailed below.

Route 1: Reductive Amination of N-Isopropylazetidin-3one

This is a common and efficient method for the synthesis of 3-aminoazetidines.

Experimental Protocol:

 Synthesis of N-Isopropylazetidin-3-one: This intermediate can be prepared from epichlorohydrin and isopropylamine, followed by oxidation of the resulting Nisopropylazetidin-3-ol.

Reductive Amination:

- To a solution of N-Isopropylazetidin-3-one (1.0 eq) in methanol, add ammonium acetate
 (10 eq) and sodium cyanoborohydride (1.5 eq).
- Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
- Upon completion, quench the reaction by the slow addition of 2M HCl.



- Concentrate the mixture under reduced pressure to remove methanol.
- Basify the aqueous residue with 2M NaOH to pH > 12 and extract with dichloromethane (3 x 50 mL).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **1-Isopropylazetidin-3-amine**.
- Purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.



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Fig. 1: Reductive Amination Workflow

Route 2: Nucleophilic Substitution of a 3-Substituted Azetidine

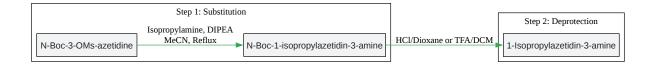
This route involves the displacement of a suitable leaving group at the 3-position of an N-protected azetidine with isopropylamine.

Experimental Protocol:

- Synthesis of a 3-Substituted Azetidine Precursor: A common starting material is N-Boc-3hydroxyazetidine, which can be converted to a mesylate or tosylate.
- Nucleophilic Substitution:
 - To a solution of N-Boc-3-mesyloxyazetidine (1.0 eq) in acetonitrile, add isopropylamine (3.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
 - Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.



- Cool the reaction to room temperature and concentrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude N-Boc-1-isopropylazetidin-3-amine by column chromatography.
- Deprotection:
 - Dissolve the purified intermediate in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane.
 - Stir at room temperature for 1-2 hours.
 - Concentrate the mixture under reduced pressure to yield 1-Isopropylazetidin-3-amine as its salt.



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Fig. 2: Nucleophilic Substitution and Deprotection

Potential Biological Activity and Signaling Pathways

While no specific biological data for **1-Isopropylazetidin-3-amine** has been found, the azetidine scaffold is a privileged structure in medicinal chemistry, and derivatives have shown a wide range of biological activities.

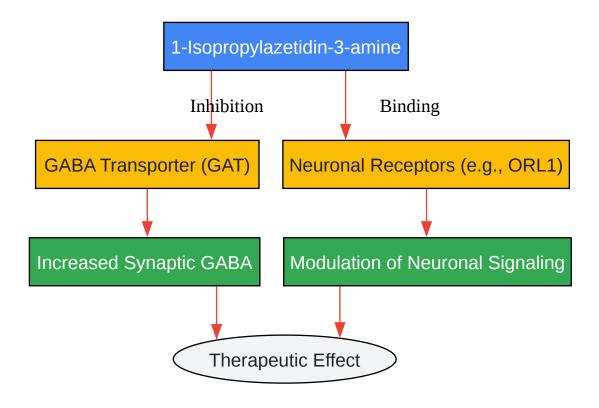
 GABA Uptake Inhibition: 3-Aminoazetidine derivatives have been investigated as inhibitors of y-aminobutyric acid (GABA) transporters (GATs). Inhibition of GATs increases the



concentration of GABA in the synaptic cleft, leading to a reduction in neuronal excitability. This mechanism is relevant for the treatment of epilepsy, anxiety, and other neurological disorders.

 Receptor Binding: N-substituted azetidines have been shown to bind to various receptors in the central nervous system. For example, some derivatives are ligands for the nociceptin/orphanin FQ (NOP) receptor (ORL1), which is involved in pain modulation.

The potential interaction of **1-Isopropylazetidin-3-amine** with such targets would likely involve the protonated amine forming ionic interactions with acidic residues in the binding pocket, while the isopropyl group could engage in hydrophobic interactions.



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Fig. 3: Potential Signaling Pathway Interactions

Conclusion

1-Isopropylazetidin-3-amine is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is sparse, its synthesis can be readily achieved through established







chemical methodologies. Its structural similarity to known biologically active azetidine derivatives suggests that it may be a useful scaffold for the development of novel CNS-acting agents. Further research is warranted to fully characterize this compound and explore its pharmacological profile.

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